2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone
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Overview
Description
(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone is a complex organic compound featuring multiple functional groups, including amino, methoxy, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) as silylation agents is common in these synthetic routes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include TBDMS-Cl, TIPS-Cl, imidazole, and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Chemistry
In synthetic chemistry, (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of silyl-protected amino and methoxy groups on biological activity .
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl groups may play a role in modulating the compound’s reactivity and stability, thereby influencing its biological activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C29H52N2O4Si2 |
---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
[2-amino-5-methoxy-4-tri(propan-2-yl)silyloxyphenyl]-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-2,3-dihydropyrrol-1-yl]methanone |
InChI |
InChI=1S/C29H52N2O4Si2/c1-19(2)37(20(3)4,21(5)6)35-27-16-25(30)24(15-26(27)33-11)28(32)31-17-22(7)14-23(31)18-34-36(12,13)29(8,9)10/h15-17,19-21,23H,14,18,30H2,1-13H3 |
InChI Key |
PNAPUHFITKUSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC |
Origin of Product |
United States |
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